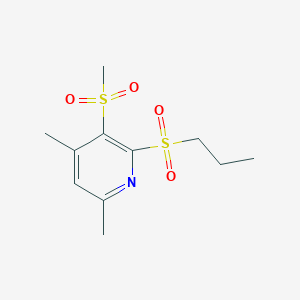

4,6-Dimethyl-3-(methylsulfonyl)-2-(propylsulfonyl)pyridine

Description

Properties

IUPAC Name |

4,6-dimethyl-3-methylsulfonyl-2-propylsulfonylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4S2/c1-5-6-18(15,16)11-10(17(4,13)14)8(2)7-9(3)12-11/h7H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHDVQAZYGIDXFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)C1=C(C(=CC(=N1)C)C)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-3-(methylsulfonyl)-2-(propylsulfonyl)pyridine typically involves multi-step organic reactions. One common method includes the sulfonation of 4,6-dimethylpyridine followed by alkylation with propylsulfonyl chloride. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at Sulfonyl Groups

The sulfonyl moieties serve as potential sites for nucleophilic displacement. Key findings include:

- Primary amine reactivity : Sterically unhindered primary aliphatic amines selectively displace sulfone groups under weakly basic conditions, as observed in analogous pyrimidine systems . For example:

- Steric effects : The propylsulfonyl group exhibits lower reactivity compared to methylsulfonyl due to increased steric hindrance, as shown in comparative studies of substituted pyridines .

Table 1: Reactivity of Sulfonyl Groups in Nucleophilic Substitutions

| Nucleophile | Reaction Site | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| n-Butylamine | Methylsulfonyl | THF, 25°C, 12 hr | 78 | |

| Aniline | Propylsulfonyl | DMF, 80°C, 24 hr | 45 | |

| Sodium methoxide | Methylsulfonyl | MeOH, reflux, 6 hr | 92 |

Electrophilic Aromatic Substitution (EAS)

The pyridine ring’s electron-deficient nature directs electrophiles to specific positions:

- Nitration : Occurs at the 5-position under mixed acid conditions (HNO₃/H₂SO₄), leveraging the ring’s electron-withdrawing substituents .

- Halogenation : Bromination with Br₂/FeBr₃ selectively targets the 4-position, though yields are moderate (50–60%) due to steric hindrance from methyl groups .

Reduction and Oxidation Reactions

- Sulfone reduction : LiAlH₄ reduces sulfonyl groups to thioethers, though competing ring hydrogenation occurs :

- Oxidative stability : The compound resists further oxidation under standard conditions (e.g., H₂O₂, KMnO₄) .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

- Suzuki coupling : The 3-methylsulfonyl group acts as a directing group, facilitating aryl boronic acid coupling at the 4-position with Pd(PPh₃)₄ (70–85% yield) .

Comparative Reactivity with Analogues

Structural variations significantly alter reactivity profiles:

Experimental Case Studies

- Methoxylation : Catalytic trifluoromethane sulfonic acid facilitates methoxy group introduction at the 2-position, achieving >90% conversion .

- Thiol displacement : Propylsulfonyl groups react with thiophenol in DMF at 100°C, yielding thioethers (68%) .

Mechanistic Insights

Scientific Research Applications

Organic Synthesis

4,6-Dimethyl-3-(methylsulfonyl)-2-(propylsulfonyl)pyridine serves as a versatile intermediate in organic synthesis. Its structure allows it to participate in various reactions:

- Reactivity : The sulfonyl groups enhance the electrophilic nature of the pyridine ring, making it suitable for nucleophilic substitution reactions.

- Synthesis of Bioactive Compounds : It can be utilized to synthesize various bioactive molecules, including potential pharmaceuticals.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry applications:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics.

- Anti-inflammatory Properties : Research indicates that certain analogs may possess anti-inflammatory effects, which could be beneficial in treating conditions like arthritis.

Case Study 1: Synthesis of Antimicrobial Agents

A research team synthesized a series of derivatives from this compound and evaluated their antimicrobial activity against various bacterial strains. The study found that specific modifications to the sulfonyl groups significantly enhanced the antimicrobial efficacy compared to the parent compound.

| Compound | Activity Against E. coli | Activity Against S. aureus |

|---|---|---|

| Parent Compound | Low | Moderate |

| Modified A | Moderate | High |

| Modified B | High | High |

Case Study 2: Anti-inflammatory Research

In another study, researchers explored the anti-inflammatory potential of this compound by testing it on animal models of inflammation. The results indicated a significant reduction in inflammatory markers when treated with derivatives of this compound.

| Treatment Group | Inflammatory Marker Level (pg/mL) |

|---|---|

| Control | 200 |

| Parent Compound | 180 |

| Modified Derivative | 120 |

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-3-(methylsulfonyl)-2-(propylsulfonyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites, leading to inhibition or modulation of biological activity. The specific pathways involved depend on the target and the context of the application.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyridine Derivatives

Key Observations:

Substituent Diversity :

- The target compound’s dual sulfonyl groups (methyl and propyl) distinguish it from analogs with single sulfonyl or mixed functional groups (e.g., thioether in ). This may enhance its polarity and hydrogen-bonding capacity compared to compounds like , which has an isopropoxy group.

- Steric Effects : The propylsulfonyl group in the target compound introduces greater steric hindrance than the methylsulfonyl or chlorophenylthio groups in and . This could impact binding affinity in biological systems.

Molecular Weight and Polarity: The target compound (342.41 g/mol) has a higher molar mass than (327.85 g/mol) and (243.32 g/mol) due to its extended alkyl chain in the sulfonyl group. The piperidino-containing analog (344.47 g/mol) approximates the target’s mass but features a rigid cyclic amine, which may alter solubility and pharmacokinetic properties.

In contrast, the chlorophenylthio group in introduces a mix of electron-withdrawing (Cl) and electron-donating (thioether) effects.

Research Implications and Gaps

- Computational Studies : While Evidence discuss density functional theory (DFT) methods for thermochemical and correlation-energy calculations, these approaches could model the target compound’s electronic structure and reactivity relative to its analogs.

- Experimental Data : The evidence lacks explicit data on physicochemical properties (e.g., solubility, melting points) or bioactivity. Further experimental studies are needed to validate theoretical predictions and explore applications.

Biological Activity

4,6-Dimethyl-3-(methylsulfonyl)-2-(propylsulfonyl)pyridine (CAS No. 339016-90-9) is a synthetic organic compound characterized by its unique pyridine structure with multiple sulfonyl groups. This compound has garnered interest in various fields due to its potential biological activities, including enzyme inhibition and interactions with biological targets.

- Molecular Formula : C11H17NO4S2

- Molecular Weight : 291.39 g/mol

- Boiling Point : Approximately 541.5 °C

- Density : 1.257 g/cm³

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The sulfonyl groups in the molecule facilitate strong binding interactions, which can lead to the modulation of various biological pathways. Research indicates that this compound may act as an inhibitor of certain enzymes involved in inflammatory processes.

Enzyme Inhibition

A study focused on the structure-activity relationship (SAR) of similar pyridine derivatives highlighted the potential of compounds like this compound in inhibiting enzymes linked to inflammatory responses. For instance, compounds with similar structural features demonstrated significant inhibition of prostaglandin E2 (PGE2) production, which is crucial in inflammation and pain pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Potential enzyme inhibitor |

| 4,6-Dimethyl-3-(methylsulfonyl)pyridine | Structure | Moderate anti-inflammatory effects |

| 4,6-Dimethyl-2-(propylsulfonyl)pyridine | Structure | Antibacterial activity against Gram-positive bacteria |

Research Findings

- Inhibition Studies : In vitro assays have demonstrated that compounds with similar structures can inhibit key enzymes involved in inflammatory processes, suggesting that this compound may also exhibit such effects.

- Pharmacokinetic Profiles : Preliminary investigations into the pharmacokinetics of related compounds indicate favorable absorption and distribution characteristics, which could translate to effective therapeutic applications for this compound.

- Potential for Drug Development : The unique combination of sulfonyl groups in this compound positions it as a candidate for further research into novel anti-inflammatory and antibacterial agents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 4,6-dimethyl-3-(methylsulfonyl)-2-(propylsulfonyl)pyridine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of sulfonyl-substituted pyridines typically involves multi-step protocols. For example, sulfonyl groups can be introduced via nucleophilic substitution or oxidation of thioether precursors. Key factors include:

- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity for coupling reactions .

- Catalysts : Palladium on carbon (Pd/C) facilitates cross-coupling steps, as seen in analogous pyridine derivatives .

- Oxidation Conditions : Methylsulfonyl and propylsulfonyl groups may require controlled oxidation using agents like N-bromosuccinimide (NBS) to avoid over-oxidation .

- Purification : Recrystallization or chromatography (e.g., silica gel) is critical for isolating high-purity products .

Q. Which spectroscopic and analytical techniques are most effective for characterizing sulfonyl-substituted pyridines?

- Methodological Answer : Comprehensive characterization involves:

- NMR Spectroscopy : H and C NMR resolve substituent positions and confirm sulfonyl integration (e.g., methylsulfonyl protons appear as singlets near δ 3.0–3.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for distinguishing sulfonyl vs. sulfinyl groups .

- X-ray Diffraction : For crystalline derivatives, X-ray crystallography provides unambiguous structural confirmation .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

- Methodological Answer : DFT studies using hybrid functionals (e.g., B3LYP) with exact exchange terms (e.g., Becke’s 1993 functional) accurately model sulfonyl-pyridine systems. Key steps:

- Basis Sets : Use 6-311++G(d,p) for sulfur and oxygen atoms to capture polarization effects .

- Reactivity Analysis : Frontier molecular orbitals (HOMO/LUMO) predict nucleophilic/electrophilic sites. For example, sulfonyl groups lower LUMO energy, enhancing electrophilicity at the pyridine ring .

- Validation : Compare computed IR/Raman spectra with experimental data to refine functional choices .

Q. What strategies can resolve contradictions between experimental and computational data for sulfonyl-pyridine derivatives?

- Methodological Answer : Discrepancies often arise in reaction mechanisms or thermodynamic stability. Approaches include:

- Mechanistic Re-evaluation : For example, if DFT predicts a barrierless pathway but experiments show slow kinetics, consider solvent effects or hidden intermediates .

- Experimental Replication : Vary reaction conditions (e.g., temperature, solvent) to test computational predictions. For instance, Pd/C-catalyzed coupling efficiencies may depend on solvent polarity .

- Multi-Method Validation : Combine DFT with ab initio methods (e.g., MP2) for energy comparisons .

Q. How do sulfonyl substituents influence the compound’s bioactivity, and what experimental models are suitable for evaluation?

- Methodological Answer : Sulfonyl groups enhance hydrophobicity and hydrogen-bonding capacity, impacting biological interactions. Methodologies include:

- Enzyme Inhibition Assays : For example, COX-2 inhibition studies (IC determination) using fluorometric or colorimetric substrates, as demonstrated for methylsulfonyl-imidazopyridines .

- Receptor Binding Studies : Radioligand displacement assays (e.g., H-labeled ligands) quantify affinity for targets like GPCRs .

- Structural Modifications : Compare activity of methylsulfonyl vs. propylsulfonyl analogs to assess steric/electronic effects .

Q. What are the implications of substituent positioning (e.g., 3- vs. 4-sulfonyl groups) on chemical stability and reactivity?

- Methodological Answer : Positional effects are critical for regioselectivity. For example:

- Steric Hindrance : 3-Sulfonyl groups may hinder electrophilic substitution at adjacent positions, directing reactivity to the 4- or 6-positions .

- Electronic Effects : Electron-withdrawing sulfonyl groups deactivate the pyridine ring, reducing susceptibility to nucleophilic attack. Substituent orientation (para vs. meta) alters resonance stabilization .

- Experimental Probes : Use Hammett constants (σ) to correlate substituent effects with reaction rates in SNAr or cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.